2-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid
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Overview
Description
2-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-4,5-DIMETHOXYBENZOIC ACID is a complex organic compound with a unique structure that includes an isoindole ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-4,5-DIMETHOXYBENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindole ring and the subsequent attachment of the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-4,5-DIMETHOXYBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-4,5-DIMETHOXYBENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-4,5-DIMETHOXYBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl 4-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido)benzoate
- 3-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido)benzoic acid
Uniqueness
2-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-4,5-DIMETHOXYBENZOIC ACID is unique due to its specific structural features, such as the presence of both an isoindole ring and a dimethoxybenzoic acid moiety
Properties
Molecular Formula |
C20H18N2O7 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[(2-ethyl-1,3-dioxoisoindole-5-carbonyl)amino]-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C20H18N2O7/c1-4-22-18(24)11-6-5-10(7-12(11)19(22)25)17(23)21-14-9-16(29-3)15(28-2)8-13(14)20(26)27/h5-9H,4H2,1-3H3,(H,21,23)(H,26,27) |
InChI Key |
FNDLYJQFOLDVKB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=C(C=C3C(=O)O)OC)OC |
Origin of Product |
United States |
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